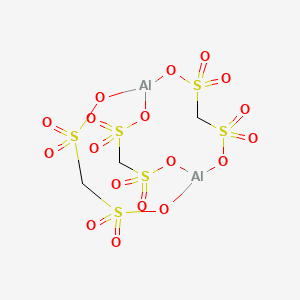
Aluminum methionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum methionate is an inorganic compound primarily used in the cosmetics industry. It is known for its ability to control the viscosity of cosmetic products, ensuring they maintain a consistent texture . Additionally, it helps regulate sebum production and reduces the appearance of pores, making it a valuable ingredient in skincare products .
Preparation Methods
The preparation of aluminum methionate involves several synthetic routes and reaction conditions. One common method is the reaction of aluminum salts with methionine under controlled conditions. Industrial production methods often involve the use of high-purity aluminum and methionine, ensuring the final product meets stringent quality standards. The reaction typically occurs in an aqueous medium, with the pH and temperature carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Aluminum methionate undergoes various chemical reactions, including:
Oxidation: this compound can react with oxygen to form aluminum oxide and methionine sulfoxide.
Reduction: In the presence of reducing agents, this compound can be reduced to aluminum and methionine.
Substitution: this compound can undergo substitution reactions with other amino acids or ligands, forming new aluminum complexes. Common reagents used in these reactions include oxygen, hydrogen, and various amino acids. .
Scientific Research Applications
Aluminum methionate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various aluminum complexes and as a catalyst in organic reactions.
Biology: this compound is studied for its potential role in regulating cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Beyond cosmetics, this compound is used in the production of high-performance materials and as a stabilizer in various industrial processes .
Mechanism of Action
The mechanism of action of aluminum methionate involves its interaction with cellular components and biomolecules. It can bind to proteins and enzymes, altering their activity and function. The molecular targets of this compound include various enzymes involved in metabolic pathways, as well as structural proteins in cells. These interactions can lead to changes in cellular processes, such as sebum production and pore size regulation .
Comparison with Similar Compounds
Aluminum methionate can be compared with other aluminum-based compounds, such as:
Aluminum hydroxide: Used as an antacid and in vaccine adjuvants.
Aluminum acetate: Known for its astringent properties.
Aluminum chloride: Commonly used in antiperspirants. What sets this compound apart is its specific ability to regulate sebum production and reduce pore size, making it particularly valuable in skincare applications .
Properties
CAS No. |
52667-15-9 |
|---|---|
Molecular Formula |
C3H6Al2O18S6 |
Molecular Weight |
576.4 g/mol |
IUPAC Name |
2,6,8,12,13,17-hexaoxa-3λ6,5λ6,9λ6,11λ6,14λ6,16λ6-hexathia-1,7-dialuminabicyclo[5.5.5]heptadecane 3,3,5,5,9,9,11,11,14,14,16,16-dodecaoxide |
InChI |
InChI=1S/3CH4O6S2.2Al/c3*2-8(3,4)1-9(5,6)7;;/h3*1H2,(H,2,3,4)(H,5,6,7);;/q;;;2*+3/p-6 |
InChI Key |
NMTQHSJCFMAVNA-UHFFFAOYSA-H |
Canonical SMILES |
C1S(=O)(=O)O[Al]2OS(=O)(=O)CS(=O)(=O)O[Al](OS1(=O)=O)OS(=O)(=O)CS(=O)(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


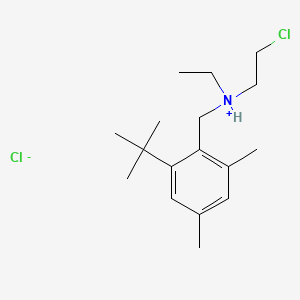
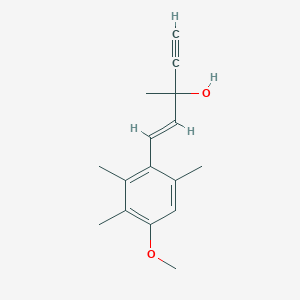
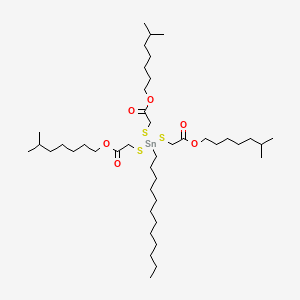
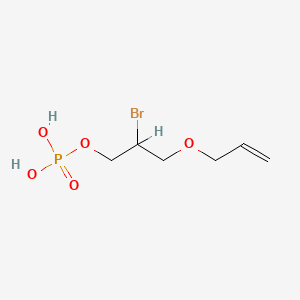
![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
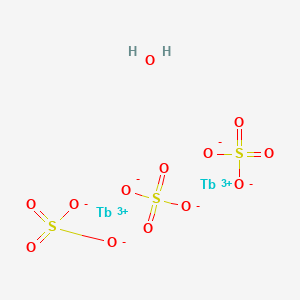
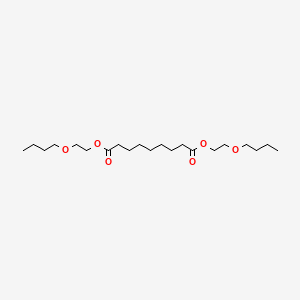
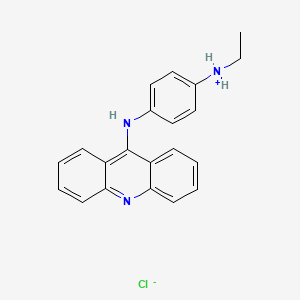
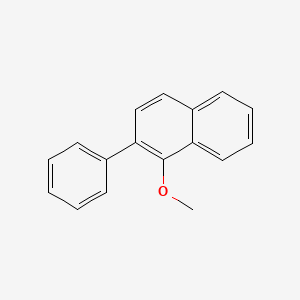
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)

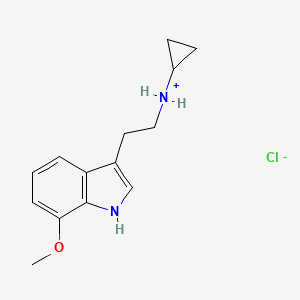
![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)
